molecular formula C8H14O2 B6588672 3-(oxan-3-yl)propanal CAS No. 132667-22-2

3-(oxan-3-yl)propanal

Cat. No.: B6588672
CAS No.: 132667-22-2
M. Wt: 142.2
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Description

3-(Oxan-3-yl)propanal is an aldehyde derivative featuring a tetrahydropyran (oxane) ring substituted at the 3-position of the propanal backbone. The molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol (based on the 4-yl isomer in ). The oxane ring introduces steric and electronic effects, influencing reactivity and physical properties. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the versatility of the aldehyde group in forming Schiff bases or undergoing nucleophilic additions .

Properties

CAS No.

132667-22-2

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxan-3-yl)propanal typically involves the reaction of tetrahydropyran with propanal under specific conditions. One common method is the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base to form the desired product . Another approach involves the reduction of 3-propanoic acid derivatives, which are then oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as palladium or molybdenum, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-3-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Oxan-3-yl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.

    Medicine: this compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(oxan-3-yl)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to participate in enzyme-catalyzed reactions and other biochemical processes . The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between 3-(oxan-3-yl)propanal and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound C₈H₁₄O₂ 142.20 Aldehyde, ether (oxane ring) Synthetic intermediate; potential pharmaceutical use
3-(Oxan-4-yl)propanal C₈H₁₄O₂ 142.20 Aldehyde, ether (oxane ring) Isomeric differences affect solubility/reactivity
3-(Methylthio)propanal C₄H₈OS 104.17 Aldhehyde, thioether Food aroma (meaty, cooked potato notes)
3-(Ethylthio)propanal C₅H₁₀OS 118.20 Aldehyde, thioether Influences PCA analysis in food chemistry
3-(3-Trifluoromethylphenyl)propanal C₁₀H₉F₃O 202.18 Aldehyde, aromatic CF₃ group Pharmaceutical/agrochemical synthesis
Propanal C₃H₆O 58.08 Aldehyde Atmospheric studies; industrial solvent

Physical and Analytical Properties

  • Boiling Points/Solubility :
    • The oxane ring increases hydrophilicity compared to aromatic analogs like 3-(3-Trifluoromethylphenyl)propanal, enhancing water solubility. However, sulfur-containing analogs (e.g., 3-(methylthio)propanal) are more volatile due to lower molecular weights .
  • Analytical Behavior :
    • Propanal exhibits distinct atmospheric retention times compared to acetone, as shown in GC-EIMS studies . For this compound, HPLC or GC-MS would differentiate it from sulfur-containing analogs based on polarity and fragmentation patterns.

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